4-Aminooxane-4-carbonitrile

Descripción

Nomenclature and Structural Classification in Heterocyclic Chemistry

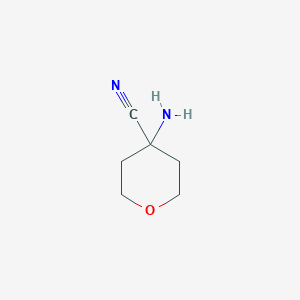

The systematic name for this compound is 4-aminooxane-4-carbonitrile. It belongs to the class of heterocyclic compounds, specifically an oxane derivative. The core of the molecule is a six-membered saturated ring containing one oxygen atom, known as an oxane or tetrahydropyran ring. ontosight.ai The "-amino" prefix indicates the presence of an -NH2 group, and the "-carbonitrile" suffix denotes a -C≡N group. Both substituents are located at the 4-position of the oxane ring.

In heterocyclic chemistry, the classification of such a molecule is based on the parent ring system. The oxane ring is a fundamental heterocyclic structure. The presence of both an amino group, which is basic, and a nitrile group, which can undergo various transformations, makes this compound a polyfunctional compound. selfstudys.com The specific arrangement of these groups on the same carbon atom (a quaternary carbon) further defines its unique chemical reactivity.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H10N2O |

| CAS Number | 50289-12-8 |

| Molecular Weight | 126.16 g/mol |

Significance as a Research Scaffold in Organic Synthesis and Medicinal Chemistry

The concept of a "scaffold" in organic synthesis refers to a core molecular framework that can be systematically modified to create a library of related compounds. nih.govgeorgiasouthern.edu This approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing lead compounds. nih.gov this compound serves as an excellent scaffold due to its inherent structural features. nih.gov

The amino and nitrile functional groups provide convenient handles for a variety of chemical reactions. For instance, the amino group can undergo acylation, alkylation, and other nucleophilic reactions to introduce diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the range of possible derivatives.

In medicinal chemistry, the oxane ring is a common motif in many biologically active molecules and approved drugs, often favored for its ability to improve pharmacokinetic properties. The introduction of the amino and nitrile groups onto this ring system creates a starting point for the synthesis of novel compounds with potential therapeutic applications. Research has explored the use of similar heterocyclic scaffolds in the development of agents with antimicrobial and anticancer properties. The ability to generate a diverse set of derivatives from the this compound scaffold allows researchers to systematically investigate how different structural modifications impact biological activity. nih.gov

The table below outlines some of the key synthetic transformations and their potential applications in medicinal chemistry starting from the this compound scaffold:

| Reaction Type | Reagents & Conditions | Product Functional Group | Potential Application |

| Nitrile Hydrolysis | Acid or base catalysis, heat | Carboxylic acid | Introduction of a key acidic group for receptor binding. ontosight.ai |

| Nitrile Reduction | Reducing agents (e.g., LiAlH4, H2/catalyst) | Primary amine | Creation of a new basic center, enabling further functionalization. d-nb.info |

| Amino Group Acylation | Acyl chlorides, anhydrides | Amide | Modification of lipophilicity and hydrogen bonding potential. |

| Amino Group Alkylation | Alkyl halides | Secondary or tertiary amine | Altering basicity and steric properties. |

| Cyclization Reactions | Various reagents | Fused or spirocyclic heterocycles | Generation of novel, rigid three-dimensional structures. |

Compound Names Mentioned:

| This compound |

| 4-aminooxane-4-carboxylic acid |

Propiedades

IUPAC Name |

4-aminooxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLRIDPDRLEOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622203 | |

| Record name | 4-Aminooxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-12-8 | |

| Record name | 4-Aminooxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminooxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-Aminooxane-4-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of precursors under controlled conditions. For example, analogous oxane derivatives are synthesized via base-catalyzed cyclization (e.g., using pyridine or K₂CO₃) under reflux conditions . Optimization may include solvent selection (e.g., acetone or toluene), temperature modulation (50–100°C), and stoichiometric adjustments to intermediates. Yield improvements are often achieved through green chemistry approaches, such as continuous flow reactors .

| Synthetic Conditions | Parameters |

|---|---|

| Solvent | Acetone, toluene |

| Catalyst | K₂CO₃, pyridine |

| Temperature | 50–100°C |

| Reaction Time | 12–24 hours |

Q. How is structural characterization of this compound performed post-synthesis?

- Methodological Answer : Structural validation employs spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., nitrile at ~110 ppm) and confirm substitution patterns .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated for structurally similar chromene-carbonitrile derivatives .

- FT-IR : Detects characteristic peaks (e.g., nitrile stretch at ~2200 cm) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution and reactive sites. For example, studies on analogous carbonyl-nitrogen systems use Gaussian software to simulate transition states and predict regioselectivity in nucleophilic additions . Molecular docking may further assess interactions with biological targets (e.g., enzymes), leveraging crystallographic data from related compounds .

Q. How can researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values) for this compound?

- Methodological Answer : Contradictory results require systematic re-evaluation of experimental variables:

-

Assay Standardization : Control cell lines, solvent consistency (e.g., DMSO concentration), and endpoint measurements (e.g., ATP vs. resazurin assays).

-

Statistical Rigor : Apply multivariate analysis to isolate confounding factors (e.g., batch-to-batch purity differences) .

-

Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-aminoquinoline derivatives) to identify trends in toxicity-efficacy profiles .

Common Data Contradictions Resolution Strategies Variable enzyme inhibition Validate via orthogonal assays (e.g., SPR vs. fluorescence) Discrepant cytotoxicity Standardize cell culture conditions and passage numbers

Q. What mechanistic insights guide the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) at the oxane ring to modulate electron density at the nitrile group .

- Steric Modifications : Bulkier substituents (e.g., aryl groups) may reduce off-target interactions, as seen in chromene-carbonitrile analogs .

- Metabolic Stability : Pro-drug strategies (e.g., acetylated precursors) improve pharmacokinetics, inspired by antimalarial 4-aminoquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.